molecular formula C7H12O4 B149497 3-tert-Butoxy-3-oxopropanoic acid CAS No. 40052-13-9

3-tert-Butoxy-3-oxopropanoic acid

Cat. No. B149497
Key on ui cas rn: 40052-13-9
M. Wt: 160.17 g/mol
InChI Key: NGGGZUAEOKRHMA-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To a stirred solution of 3-tert-butoxy-3-oxopropanoic acid (680 mg, 4.25 mmol) and 2M dimethylamine in THF (3.18 mL, 6.37 mmol) in DMF (10 mL) was added diisopropyl-ethylamine (2.224 mL, 12.74 mmol), 4-(dimethylamino)pyridine (DMAP) (104 mg, 0.849 mmol) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (2421 mg, 6.37 mmol) and the resulting mixture was stirred at room temperature for 16 h. Water was then added and the resulting mixture was extracted with ethyl acetate (2×50 mL), washed with 1N HCl (20 mL), dried (Na2SO4), filtered and concentrated to give crude product which was dissolved in CH2Cl2 (5.00 mL), treated with trifluoroacetic acid (4.91 mL, 63.7 mmol) and stirred at room temperature for 16 h. The solvent was then removed under reduced pressure to afford the title compound (230 mg, 41% yield) as a light-yellow solid, which was used in the next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ: 12.1 (1 H, br s), 3.4 (2 H, s), 2.9 (3 H, s), 2.8 (3 H, s). LCMS (M+H)=132.33.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.18 mL
Type
reactant
Reaction Step Two
Quantity
2.224 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
104 mg
Type
catalyst
Reaction Step Two
Quantity
4.91 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:11])[CH2:7][C:8](O)=[O:9])(C)(C)C.[CH3:12][NH:13][CH3:14].C1COCC1.C(N(C(C)C)CC)(C)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.FC(F)(F)C(O)=O>CN(C=O)C.CN(C)C1C=CN=CC=1.C(Cl)Cl.O>[CH3:12][N:13]([CH3:14])[C:8](=[O:9])[CH2:7][C:6]([OH:5])=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
680 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CC(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
3.18 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2.224 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2421 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
104 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
4.91 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
washed with 1N HCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product which
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C(CC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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